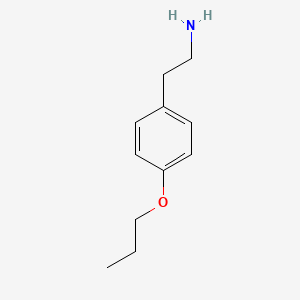

2-(4-Propoxyphenyl)ethanamine

Overview

Description

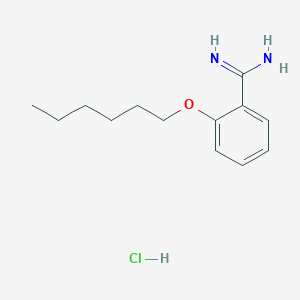

“2-(4-Propoxyphenyl)ethanamine” is a chemical compound with the molecular formula C11H17NO . It is also known as “[2-(4-propoxyphenyl)ethyl]amine hydrochloride” with the CAS Number: 56370-31-1 . The compound is typically a solid at room temperature .

Synthesis Analysis

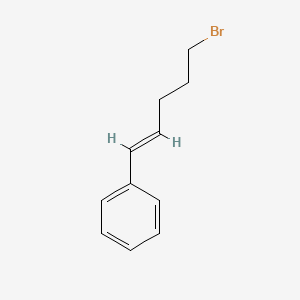

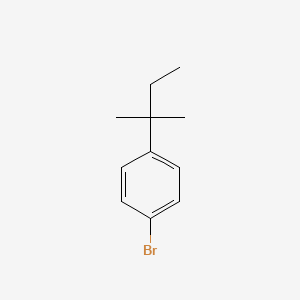

The synthesis of amines like “this compound” can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods involve reactions with alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a propoxyphenyl group attached to an ethanamine group . The InChI code for this compound is 1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H .Scientific Research Applications

Environmental Impact and Toxicology

Studies have focused on the environmental fate, toxicology, and potential human health impacts of various herbicides and chemicals, including the well-documented 2,4-Dichlorophenoxyacetic acid (2,4-D) and its related compounds. The toxicological research on 2,4-D provides a framework for understanding how similar compounds might behave in the environment and impact human health. For example, research has highlighted the ubiquity of 2,4-D in agricultural settings and its direct and indirect routes into natural environments, leading to potential risks to non-target species and human populations exposed to it through various means (Islam et al., 2017).

Biodegradation and Environmental Remediation

The degradation and remediation of environmental pollutants are critical areas of research, particularly for synthetic compounds such as pesticides and herbicides. Studies on microbial degradation of chlorophenols and other related organochlorine compounds indicate that microorganisms play a significant role in mitigating environmental contamination. These processes are crucial for reducing the persistence and toxicity of hazardous compounds in the environment, offering insights into potential bioremediation strategies for compounds with similar structures (Magnoli et al., 2020).

Analytical Techniques and Environmental Monitoring

Analytical methods and monitoring techniques form the backbone of environmental sciences, allowing for the detection, quantification, and assessment of pollutants' impact on ecosystems and human health. Research into novel analytical methods for determining antioxidant activity, for example, underscores the importance of robust and sensitive detection techniques in evaluating the environmental and health implications of chemical exposure. Such methodologies are essential for monitoring the presence and concentration of environmental contaminants, including herbicides and their degradation products (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 2-(4-Propoxyphenyl)ethanamine, also known as Protonitazene, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

Protonitazene acts as a full agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor inhibits the release of certain neurotransmitters, leading to the characteristic effects of opioids .

Biochemical Pathways

The activation of the μ-opioid receptor by Protonitazene triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These events lead to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

This includes rapid absorption, distribution in the central nervous system, metabolism in the liver, and excretion through the kidneys .

Result of Action

The activation of the μ-opioid receptor by Protonitazene leads to a range of effects. These include potent analgesia, sedation, and euphoria. It can also lead to adverse effects such as respiratory depression, dependence, and overdose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Protonitazene. For example, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, genetic factors can influence an individual’s response to the drug.

properties

IUPAC Name |

2-(4-propoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6H,2,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJABXMYJCXZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310902 | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57224-67-6 | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

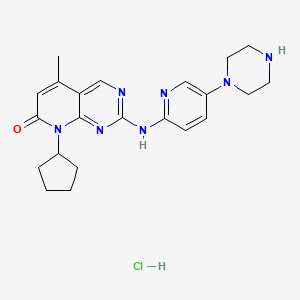

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)

![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)